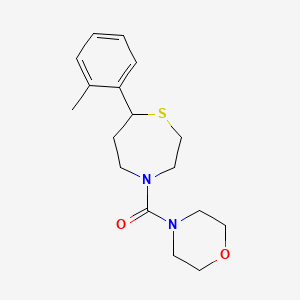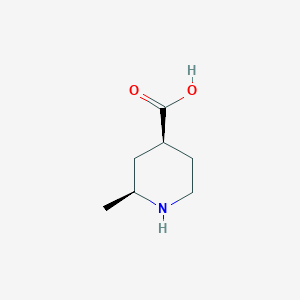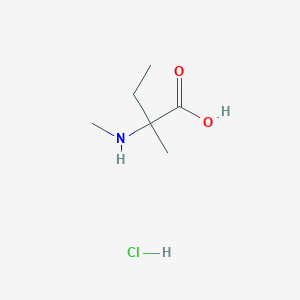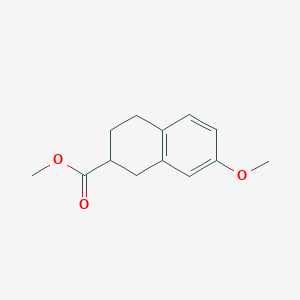
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the preparation of indanones from tetralones. For instance, the furfurylidene derivative of 6-methoxy-3,4-dihydronaphthalen-1-(2 H)-one is oxidized to the dicarboxylic acid 9a, which is cyclodehydrated to methyl 7-methoxy-1-oxoindan-4-carboxylate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 . This structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 220.264, a density of 1.1±0.1 g/cm3, and a boiling point of 324.6±42.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthetic Pathways : Research has demonstrated various synthetic pathways involving tetrahydronaphthalene derivatives. For instance, 1-Methyl-3-methoxy-7-isopropylnaphthalene, a derivative of eudalene, was synthesized from m-cresol through a series of steps including the use of Grignard reagents, dehydration, Friedel-Crafts reaction, and demethylation processes (Adachi, 1973).
- Enantioselective Synthesis : The enantioselective synthesis of (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid from 7-methoxy tetralone has been described, employing a two-stage, three-step process involving Wittig olefination and Sharpless asymmetric dihydroxylation (Ainge et al., 2003).
Structural and Physical Chemistry
- Solid State NMR and X-Ray Crystallography : Investigations into the solid-state disorder of tetrahydronaphthalene derivatives have been conducted using solid state NMR and single crystal X-ray diffraction. These studies provide insights into the dynamic disorder and molecular conformations of such compounds (Facey et al., 1996).
- Crystal Structures : The molecular structures of methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate and methyl (E)-3-{(1R,4S)-8-hydroxy-6-methoxy-4,7-dimethyl-5-[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}acrylate have been elucidated, contributing to the understanding of stereochemistry in synthetic intermediates (Kaiser et al., 2023).
Application in Organic Synthesis
- Building Blocks for Complex Molecules : Tetrahydronaphthalene derivatives serve as key intermediates in the synthesis of complex molecules such as illudalanes, where novel synthetic strategies have been explored for the preparation of indanones from tetralones, demonstrating the versatility of these compounds in organic synthesis (Girija et al., 1991).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h5-6,8,10H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHVETGTLVYZEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)C(=O)OC)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516678 |
Source


|
| Record name | Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65844-56-6 |
Source


|
| Record name | Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
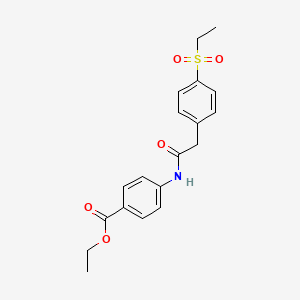
![2,2-Difluorospiro[2.5]octane-8-carboxylic acid](/img/structure/B2582143.png)
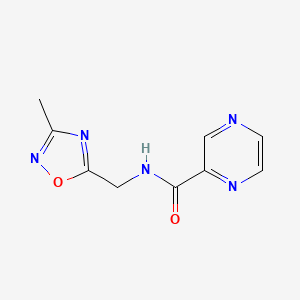
![1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2582146.png)

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2582149.png)



![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2582155.png)

